n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide
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Overview
Description
n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide: is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.
Coupling with 2-Hydroxyphenylbenzamide: The final step involves coupling the aminomethylated benzoxazine with 2-hydroxyphenylbenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoxazine ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the substrate from accessing the site.
Comparison with Similar Compounds
n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)amino]methyl}benzamide: can be compared with other similar compounds, such as:
- n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-6-yl)amino]methyl}benzamide
- n-(2-Hydroxyphenyl)-3-{[(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-8-yl)amino]methyl}benzamide
These compounds share a similar core structure but differ in the position of the substituents on the benzoxazine ring. This difference can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4/c26-19-7-2-1-6-17(19)25-22(28)15-5-3-4-14(10-15)12-23-16-8-9-18-20(11-16)29-13-21(27)24-18/h1-11,23,26H,12-13H2,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKNGDADYBFON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)NCC3=CC(=CC=C3)C(=O)NC4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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